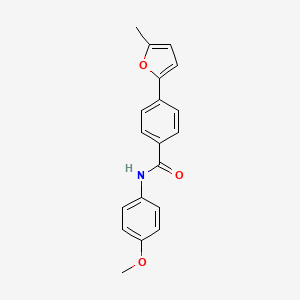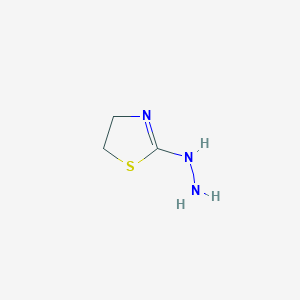
N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent pharmacological effects. This compound belongs to the class of indazole-based synthetic cannabinoids and has been used extensively in scientific research to investigate the mechanism of action of cannabinoids and their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide is similar to that of other synthetic cannabinoids. It binds to the CB1 receptor in the brain and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the pharmacological effects of this compound, such as its analgesic, anxiolytic, and anti-inflammatory properties.
Biochemical and Physiological Effects
Studies have shown that this compound has a potent pharmacological effect on the brain and other organs in the body. It has been shown to produce analgesic effects by reducing pain sensitivity and inflammation. It also has anxiolytic effects, reducing anxiety and stress levels in the brain. Additionally, this compound has been shown to have anti-inflammatory effects, reducing inflammation in various organs in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide in scientific research is its potent pharmacological effects. This compound has been shown to produce a strong response in the brain and other organs, making it an ideal candidate for investigating the mechanism of action of cannabinoids. However, one of the limitations of using this compound in laboratory experiments is its potential for abuse. This compound has been classified as a Schedule I drug in many countries due to its potential for abuse and dependence.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide. One area of research is the investigation of its potential therapeutic applications in the treatment of various medical conditions such as pain, inflammation, and anxiety. Another area of research is the development of new synthetic cannabinoids based on the structure of this compound, which may have improved pharmacological properties and reduced potential for abuse. Additionally, further studies are needed to investigate the long-term effects of this compound on the brain and other organs in the body.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide involves the reaction of 4-methoxybenzoyl chloride with 5-methylfuran-2-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with indazole-3-carboxamide to yield this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide has been used extensively in scientific research to investigate the pharmacological effects of synthetic cannabinoids. Studies have shown that this compound has a high affinity for the CB1 receptor, which is the primary target of cannabinoids in the brain. This compound has been used to investigate the mechanism of action of cannabinoids and their potential therapeutic applications in the treatment of various medical conditions such as pain, inflammation, and anxiety.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-3-12-18(23-13)14-4-6-15(7-5-14)19(21)20-16-8-10-17(22-2)11-9-16/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNHZXLGMMREOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-(diethylamino)phenyl)-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2656826.png)
![3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2656830.png)

![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2656835.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2656836.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/no-structure.png)
![[2-Oxo-2-(spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylamino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2656843.png)



![N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2656847.png)

